4-(4-(Difluoromethoxy)phenyl)butane-2-thiol
Description
4-(4-(Difluoromethoxy)phenyl)butane-2-thiol is a sulfur-containing organic compound characterized by a butane backbone with a thiol (-SH) group at position 2 and a 4-(difluoromethoxy)phenyl substituent at position 3. The difluoromethoxy group (-OCF$_2$H) introduces electron-withdrawing properties and enhanced lipophilicity compared to non-fluorinated analogs, which may influence its metabolic stability and bioavailability.
Properties
Molecular Formula |
C11H14F2OS |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]butane-2-thiol |
InChI |
InChI=1S/C11H14F2OS/c1-8(15)2-3-9-4-6-10(7-5-9)14-11(12)13/h4-8,11,15H,2-3H2,1H3 |
InChI Key |
CKMDNIZFBBWOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC(F)F)S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(4-(Difluoromethoxy)phenyl)butane-2-thiol involves several steps, typically starting with the difluoromethylation of a suitable precursor. One common method involves the reaction of 4-(Difluoromethoxy)benzene with butane-2-thiol under specific conditions to form the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
4-(4-(Difluoromethoxy)phenyl)butane-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Scientific Research Applications
4-(4-(Difluoromethoxy)phenyl)butane-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-(Difluoromethoxy)phenyl)butane-2-thiol involves its interaction with molecular targets such as enzymes and proteins. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The thiol group can form covalent bonds with cysteine residues in proteins, thereby modulating their activity .
Comparison with Similar Compounds
Substituent Effects: Difluoromethoxy vs. Methoxy and Methylthio
The difluoromethoxy group distinguishes this compound from analogs like 4-methoxy-2-methylbutane-2-thiol (), which has a methoxy (-OCH$3$) group. For example, in PDE4 inhibitors like roflumilast (), the difluoromethoxy group contributes to nanomolar-range IC${50}$ values (0.8 nM for PDE4 inhibition), far surpassing methoxy-containing compounds like cilomilast (IC$_{50}$ = 40–3000 nM) in potency .
In contrast, 4-(methylthio)-2-butanone () replaces the thiol (-SH) with a thioether (-S-CH$_3$). The thiol group in 4-(4-(difluoromethoxy)phenyl)butane-2-thiol may confer unique reactivity in drug-target interactions or antioxidant applications.
Backbone and Functional Group Variations
- 4-Methoxy-2-methylbutane-2-thiol () features a branched methyl group at position 2, which may sterically hinder interactions compared to the linear butane chain in the target compound.
- Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate () replaces the thiol with an ester and introduces an amino group, altering solubility and hydrogen-bonding capacity.
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Fluorination Impact: The difluoromethoxy group in roflumilast () demonstrates a 100-fold increase in potency over non-fluorinated PDE4 inhibitors like rolipram. This suggests that this compound may similarly outperform methoxy analogs in target binding or stability .
- Synthetic Feasibility : Methods from (e.g., triethylamine-mediated coupling) may apply to synthesizing the target compound, though fluorination steps would require specialized reagents.
Biological Activity
4-(4-(Difluoromethoxy)phenyl)butane-2-thiol is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of a thiol group provides unique reactivity, allowing interactions with various biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with enzymes, and therapeutic potential.
Chemical Structure and Properties
The compound features a difluoromethoxy group and a thiol functional group, which significantly influence its reactivity and biological activity. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to form disulfide bonds with cysteine residues in proteins. This interaction can lead to modulation of enzyme activity, influencing various cellular processes.
Key Mechanisms:
- Enzyme Modulation : The thiol group can interact with cysteine proteases, impacting their activity and thereby affecting apoptosis and protein degradation pathways.
- Cell Signaling Pathways : The compound may influence signaling pathways involved in cell growth and differentiation.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Enzyme Interactions
- Cysteine Proteases : Inhibition or activation leading to modulation of apoptosis.
- Other Proteins : Binding influences gene expression and cellular signaling.
| Enzyme | Interaction Type | Biological Effect |
|---|---|---|
| Cysteine Proteases | Inhibition/Activation | Modulation of apoptosis and protein degradation |
| Other Proteins | Binding | Influence on gene expression and signaling |
- Cellular Effects
- Cell Signaling : Alters pathways related to growth and differentiation.
- Gene Expression : Affects transcription factors that regulate gene expression.
- Metabolic Regulation : Modulates enzyme activity involved in metabolic pathways.
Research Findings
Recent studies have highlighted the importance of this compound in various applications:
- Therapeutic Potential : Research indicates the compound could serve as a precursor for drug development due to its ability to modify enzyme activity.
- Biochemical Applications : Utilized in studies focusing on enzyme mechanisms and protein modifications.
- Industrial Uses : Employed in producing specialty chemicals.
Case Studies
-
Enzyme Modulation Study :
A study demonstrated that treatment with this compound effectively inhibited specific cysteine proteases involved in cancer cell apoptosis. Kinetic assays revealed a significant decrease in enzyme activity upon treatment. -
Cellular Signaling Investigation :
Another investigation explored the impact on cell signaling pathways in neuronal cells, showing altered expression levels of key signaling proteins, suggesting a role in neuroprotection.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
